molecular formula C20H24NO4+ B048772 Phellodendrine CAS No. 6873-13-8

Phellodendrine

Cat. No.: B048772
CAS No.: 6873-13-8
M. Wt: 342.4 g/mol
InChI Key: RBBVPNQTBKHOEQ-KKSFZXQISA-O
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Mechanism of Action

Phellodendrine, also known as Phallodendrin, is a quaternary ammonium alkaloid derived from the bark of Phellodendron species . This compound has been recognized for its various pharmacological activities, including anti-inflammatory, antioxidant, and bone-protective properties .

Target of Action

This compound primarily targets the AMP-activated protein kinase (AMPK) signaling pathway . AMPK is a crucial enzyme involved in cellular energy homeostasis and plays a significant role in metabolic diseases . This compound also interacts with cytochrome P450 enzymes, which are essential for drug metabolism .

Mode of Action

This compound interacts with its targets, leading to various cellular changes. It promotes autophagy by regulating the AMPK/mTOR pathway . Autophagy is a cellular process that degrades and recycles cellular components, contributing to cellular homeostasis . This compound also inhibits the activity of CYP1A2, 3A4, and 2C9 enzymes .

Biochemical Pathways

This compound affects several biochemical pathways. It regulates the AMPK/mTOR pathway, promoting autophagy . This regulation can lead to reduced intestinal damage in conditions like ulcerative colitis . This compound also impacts eicosanoid generation, neuraminidase-1, inflammasome generation, and hepatic gluconeogenesis .

Pharmacokinetics

This compound exhibits certain ADME (Absorption, Distribution, Metabolism, and Excretion) properties that impact its bioavailability. After administration, it is rapidly absorbed in tissues such as plasma, liver, spleen, kidney, and brain . The kidney is the major distribution tissue and the target organ of this compound .

Result of Action

The molecular and cellular effects of this compound’s action are diverse. It has potential benefits in treating conditions like ulcerative colitis, inflammation, pancreatic cancer, nephritis, immune response, acetylcholinesterase activity, psoriasis, arthritis, atopic dermatitis, and oxidative stress . It can also reduce intestinal damage in ulcerative colitis by promoting autophagy .

Action Environment

The action, efficacy, and stability of this compound can be influenced by environmental factors. For instance, the accumulation of this compound was found to be lower in callus (a type of plant tissue) compared with regenerated plantlets . This suggests that the plant’s growth conditions can affect the production of this compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

Phellodendrine can be synthesized through several methods. One common approach involves the extraction from the bark of Phellodendron amurense using solvents such as ethanol or methanol . The extracted solution is then subjected to various purification processes, including chromatography, to isolate pure this compound.

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale extraction and purification processes. The bark of Phellodendron amurense is harvested and processed to extract the alkaloid. Advanced techniques such as high-performance liquid chromatography (HPLC) are employed to ensure the purity and quality of the final product .

Chemical Reactions Analysis

Types of Reactions

Phellodendrine undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of quinones and other oxidized derivatives .

Comparison with Similar Compounds

Phellodendrine is unique compared to other similar compounds due to its specific chemical structure and biological activities. Similar compounds include:

These compounds share some structural similarities with this compound but differ in their specific biological activities and therapeutic potentials .

Properties

IUPAC Name

(7S,13aS)-3,10-dimethoxy-7-methyl-6,8,13,13a-tetrahydro-5H-isoquinolino[2,1-b]isoquinolin-7-ium-2,11-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23NO4/c1-21-5-4-12-8-19(24-2)18(23)10-15(12)16(21)6-13-7-17(22)20(25-3)9-14(13)11-21/h7-10,16H,4-6,11H2,1-3H3,(H-,22,23)/p+1/t16-,21-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBBVPNQTBKHOEQ-KKSFZXQISA-O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[N+]12CCC3=CC(=C(C=C3C1CC4=CC(=C(C=C4C2)OC)O)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[N@@+]12CCC3=CC(=C(C=C3[C@@H]1CC4=CC(=C(C=C4C2)OC)O)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24NO4+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50218855
Record name Phellodendrine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50218855
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

342.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6873-13-8
Record name (-)-Phellodendrine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6873-13-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Phellodendrine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006873138
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Phellodendrine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50218855
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Phellodendrine
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AR68S526RB
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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